2-Propen-1-ol, 2,3-dibromo-, (2Z)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromo-2-propen-1-ol can be synthesized through the bromination of propargyl alcohol. The reaction involves the addition of elemental bromine to propargyl alcohol, resulting in the formation of the dibromo product. The reaction conditions typically include the use of a solvent such as dichloromethane and maintaining the reaction at a low temperature to control the exothermic nature of the bromination process .
Industrial Production Methods
In industrial settings, the production of 2,3-dibromo-2-propen-1-ol follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and the use of continuous flow reactors to ensure efficient and safe production. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-2-propen-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form less brominated derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution: Formation of 2,3-dihydroxy-2-propen-1-ol.
Oxidation: Formation of 2,3-dibromoacrolein.
Reduction: Formation of 2-bromo-2-propen-1-ol
Scientific Research Applications
2,3-Dibromo-2-propen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various brominated compounds.
Biology: Investigated for its potential biological activity and as a tool in biochemical studies.
Medicine: Explored for its potential use in the development of pharmaceuticals and as a precursor for bioactive molecules.
Industry: Utilized as a flame retardant in materials such as polyurethane foams due to its brominated structure .
Mechanism of Action
The mechanism by which 2,3-dibromo-2-propen-1-ol exerts its effects involves its reactivity with various nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromobutene-1,4-diol: Another brominated compound used as a flame retardant.
2,3-Dibromopropene: A related compound with similar reactivity but different applications.
2-Bromo-2-propen-1-ol: A less brominated derivative with distinct chemical properties
Uniqueness
2,3-Dibromo-2-propen-1-ol is unique due to its specific bromination pattern, which imparts distinct reactivity and makes it suitable for specialized applications in synthesis, research, and industry. Its ability to undergo various chemical transformations and its use as a flame retardant highlight its versatility and importance .
Properties
IUPAC Name |
2,3-dibromoprop-2-en-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c4-1-3(5)2-6/h1,6H,2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKYSVJWQJOFAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CBr)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10989019 | |
Record name | 2,3-Dibromoprop-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10989019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.87 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7228-11-7, 69298-57-3 | |
Record name | 2,3-Dibromo-2-propen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7228-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-ol, 2,3-dibromo-, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069298573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dibromoprop-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10989019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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